"Tert-butyl 3-cyanopyridin-2-ylcarbamate" CAS number inquiry
"Tert-butyl 3-cyanopyridin-2-ylcarbamate" CAS number inquiry
Technical Whitepaper: Strategic Utilization of Tert-butyl 3-cyanopyridin-2-ylcarbamate in Heterocyclic Synthesis
Executive Summary & Compound Identity
Tert-butyl 3-cyanopyridin-2-ylcarbamate is a specialized, orthogonally protected intermediate derived from the privileged scaffold 2-amino-3-cyanopyridine . While the parent amine is a commodity chemical, the N-Boc protected variant is a critical "linchpin" in the synthesis of fused bicyclic heterocycles, particularly kinase inhibitors (e.g., JAK, VEGFR) and antiviral agents.
The protection of the 2-amino group with a tert-butoxycarbonyl (Boc) moiety serves two distinct mechanistic purposes:
-
Electronic Modulation: It attenuates the electron-donating capacity of the exocyclic nitrogen, preventing premature nucleophilic attacks during multi-step sequences.
-
Directed Cyclization: It acts as a leaving group or a directing group in subsequent annulation reactions, facilitating the formation of pyrido[2,3-d]pyrimidines and 1,8-naphthyridines.
Identity Matrix
| Attribute | Detail |
| Target Compound | Tert-butyl 3-cyanopyridin-2-ylcarbamate |
| IUPAC Name | tert-butyl N-(3-cyanopyridin-2-yl)carbamate |
| Parent CAS | 24517-64-4 (2-Amino-3-cyanopyridine) |
| Derivative CAS | Note: Often unlisted in public aggregators. Synthesized in situ or custom ordered. |
| Molecular Formula | |
| Molecular Weight | 219.24 g/mol |
| Physical State | White to off-white crystalline solid (upon isolation) |
| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water. |
Synthetic Architecture & Mechanistic Logic
The synthesis of this carbamate requires careful control of basicity to prevent nitrile hydrolysis or bis-bocylation. The following workflow describes the optimized conversion of the parent amine to the target carbamate.
Mechanism of Action: The "Soft" Base Advantage
Using a strong base (e.g., NaH) can lead to side reactions at the nitrile group. The protocol below utilizes a catalytic transfer mechanism involving 4-Dimethylaminopyridine (DMAP) , which activates the Boc-anhydride (
Figure 1: Catalytic activation pathway for the mono-protection of 2-amino-3-cyanopyridine.
Optimized Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating : the evolution of
Reagents:
-
2-Amino-3-cyanopyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.2 equiv) -
Triethylamine (
) (1.5 equiv) -
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve 2-amino-3-cyanopyridine (e.g., 5.0 g, 42 mmol) in anhydrous DCM (50 mL). -
Activation: Add
(8.8 mL, 63 mmol) followed by DMAP (0.51 g, 4.2 mmol). Stir at for 15 minutes. Why? Cooling prevents exotherms that could hydrolyze the sensitive nitrile. -
Addition: Dropwise add a solution of
(11.0 g, 50.4 mmol) in DCM (20 mL) over 30 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (more polar) should disappear, replaced by a less polar spot (
).
-
-
Quench & Workup: Dilute with DCM (100 mL). Wash efficiently with:
-
10% Citric Acid (2 x 50 mL) – Removes DMAP and unreacted amine.
-
Sat.
(50 mL) – Neutralizes acid traces. -
Brine (50 mL).
-
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexane/EtOAc to yield the target as white needles.
Expected Yield: 85–92%
Downstream Applications: The "Linchpin" Effect
The utility of tert-butyl 3-cyanopyridin-2-ylcarbamate lies in its ability to undergo controlled cyclization. The Boc group protects the amine while the nitrile is modified, or the Boc group is removed in situ to trigger ring closure.[1]
Case Study: Synthesis of Pyrido[2,3-d]pyrimidines
A common application is the reaction with amidines or guanidines. The Boc group acts as a "mask," allowing nucleophilic attack at the nitrile first, followed by cyclization.
Figure 2: Logic flow for converting the carbamate into a fused bicyclic heterocycle.
Analytical Characterization
To ensure scientific integrity, the isolated product must meet these spectral criteria:
-
1H NMR (400 MHz,
):-
1.55 (s, 9H,
-Bu) - 7.15 (dd, 1H, Py-H5)
- 8.05 (dd, 1H, Py-H4)
- 8.60 (dd, 1H, Py-H6)
- 10.2 (br s, 1H, NH) – Note: The NH signal is often downfield due to hydrogen bonding with the carbonyl.
-
1.55 (s, 9H,
-
IR (
):-
2230 (C
N stretch) – Critical diagnostic peak. -
1725 (C=O carbamate).
-
References
-
National Center for Biotechnology Information (2025). 2-Amino-3-cyanopyridine (CID 89566). PubChem.[2][3] Available at: [Link]
-
Organic Chemistry Portal (2023). Protection of Amino Groups: Boc-Protected Amines. Available at: [Link]
-
Manna, K., et al. (2014). 2-Amino-3-cyanopyridine: A Bioactive Scaffold. International Journal of Pharmaceutical Sciences and Research.[4] Available at: [Link]
